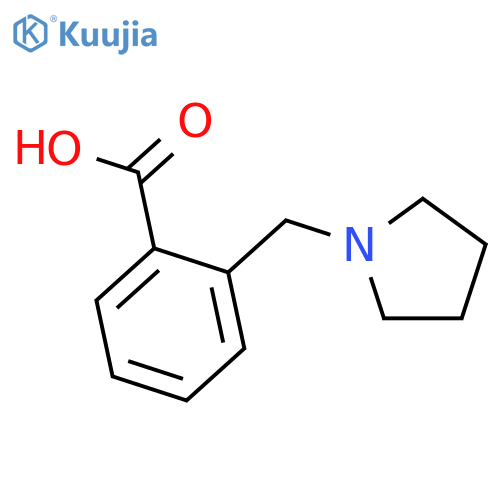

Cas no 876717-98-5 (2-(pyrrolidin-1-yl)methylbenzoic acid)

876717-98-5 structure

商品名:2-(pyrrolidin-1-yl)methylbenzoic acid

CAS番号:876717-98-5

MF:C12H15NO2

メガワット:205.253003358841

MDL:MFCD11506535

CID:890053

PubChem ID:7219983

2-(pyrrolidin-1-yl)methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- AKOS BB-9394

- 2-PYRROLIDIN-1-YLMETHYLBENZOIC ACID

- 2-(pyrrolidin-1-yl)methylbenzoic acid

-

- MDL: MFCD11506535

- インチ: InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)

- InChIKey: SCVGQZVBLWNGJF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)CN2CCCC2)C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

2-(pyrrolidin-1-yl)methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1196737-0.25g |

2-[(pyrrolidin-1-yl)methyl]benzoic acid |

876717-98-5 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-1196737-5.0g |

2-[(pyrrolidin-1-yl)methyl]benzoic acid |

876717-98-5 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-1196737-10.0g |

2-[(pyrrolidin-1-yl)methyl]benzoic acid |

876717-98-5 | 10g |

$3131.0 | 2023-06-08 | ||

| Fluorochem | 059268-1g |

2-Pyrrolidin-1-ylmethyl-benzoic acid |

876717-98-5 | 95% | 1g |

£659.00 | 2022-03-01 | |

| Matrix Scientific | 082250-1g |

2-Pyrrolidin-1-ylmethylbenzoic acid, 97% |

876717-98-5 | 97% | 1g |

$617.00 | 2023-09-10 | |

| Aaron | AR00H10K-1g |

AKOS BB-9394 |

876717-98-5 | 97% | 1g |

$266.00 | 2025-01-24 | |

| Enamine | EN300-1196737-1.0g |

2-[(pyrrolidin-1-yl)methyl]benzoic acid |

876717-98-5 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-1196737-0.1g |

2-[(pyrrolidin-1-yl)methyl]benzoic acid |

876717-98-5 | 0.1g |

$640.0 | 2023-06-08 | ||

| Enamine | EN300-1196737-250mg |

2-[(pyrrolidin-1-yl)methyl]benzoic acid |

876717-98-5 | 250mg |

$366.0 | 2023-10-03 | ||

| Enamine | EN300-1196737-2500mg |

2-[(pyrrolidin-1-yl)methyl]benzoic acid |

876717-98-5 | 2500mg |

$782.0 | 2023-10-03 |

2-(pyrrolidin-1-yl)methylbenzoic acid 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

876717-98-5 (2-(pyrrolidin-1-yl)methylbenzoic acid) 関連製品

- 884507-41-9(3-(pyrrolidin-1-yl)methylbenzoic acid)

- 159691-25-5(4-(Pyrrolidin-1-ylmethyl)benzoic acid)

- 917747-57-0(2-Piperidin-1-ylmethyl-benzoic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:876717-98-5)2-(pyrrolidin-1-yl)methylbenzoic acid

清らかである:99%

はかる:1g

価格 ($):523.0